1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
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Overview
Description
“1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone” is a chemical compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves primarily four routes . The acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .Future Directions
The future directions for “1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone” could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Additionally, it could involve the optimization and investigation of more potent anticancer analogs .
Mechanism of Action
Target of Action
The compound 1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been found to inhibit several enzymes, suggesting that they may interfere with the biochemical pathways these enzymes are involved in .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
Related compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
The stability and efficacy of related compounds may be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, the class of compounds to which it belongs, can interact with various enzymes and proteins .
Cellular Effects
Compounds in the same class have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c20-13(11-6-2-1-3-7-11)10-21-15-17-18-16-19(15)12-8-4-5-9-14(12)22-16/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWMTTZWTYQKQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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